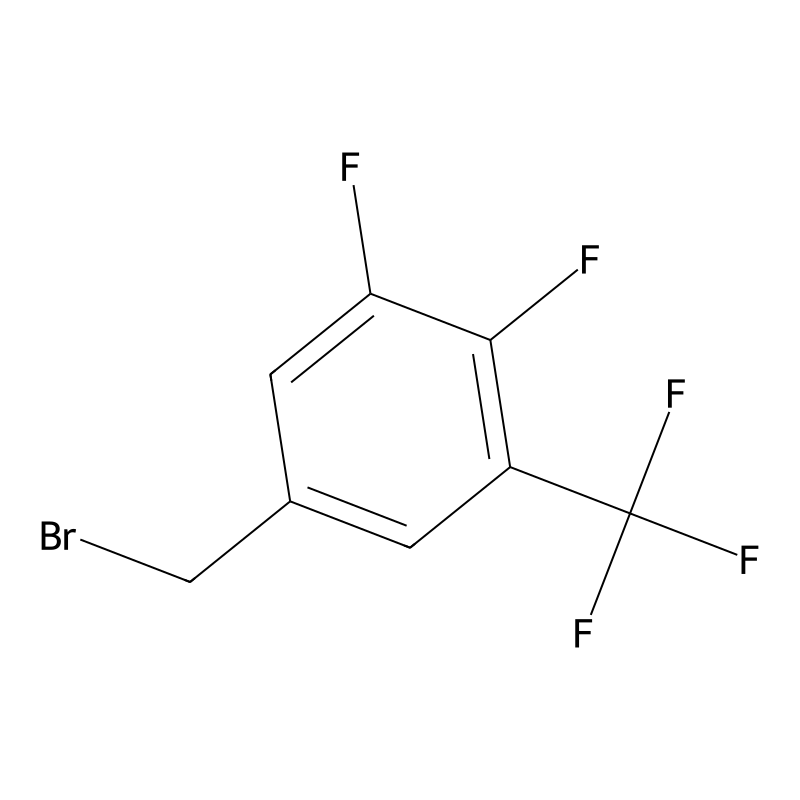

5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Derivatization Reagent in Detection of Uracil in DNA

Scientific Field: Biochemistry

Summary of Application: This compound is used as a derivatization reagent in the detection of uracil in DNA by Gas Chromatography (GC) and negative chemical ionization mass spectrometry.

Synthesis of Non-peptidic Neurokinin NK1 Receptor Antagonist

Scientific Field: Medicinal Chemistry

Summary of Application: This compound is used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060.

Preparation of Tetrakis [3,5-bis (trifluoromethyl)phenyl]borate Ion

Scientific Field: Inorganic Chemistry

Summary of Application: This compound is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for electrophilic organic and organometallic cations.

Intermediate in the Synthesis of Pharmacologically Active Compounds

Scientific Field: Pharmacology

Summary of Application: This compound is used as an intermediate in the synthesis of compounds which possess pharmacological activity.

Preparation of Tri-functional Bromomethyls for Fuel Cell Applications

Scientific Field: Energy Science

Summary of Application: This compound is used to prepare tri-functional bromomethyls for fuel cell applications.

Synthesis of Trifluoroacetamide Derivative Triaza [3 3 ]cyclophane

Scientific Field: Organic Chemistry

Summary of Application: This compound is used in the synthesis of trifluoroacetamide derivative triaza [3 3 ]cyclophane.

Intermediate in the Synthesis of Substance P (Neurokinin-1) Receptor Antagonists

Summary of Application: This compound is used as an intermediate in the synthesis of pharmaceutical compounds which are substance P (neurokinin-1) receptor antagonists.

Fabrication of Proton Exchange Membranes (PEMs) for Fuel Cell Applications

5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene is an aromatic compound characterized by a bromomethyl group, two fluorine atoms, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is and it has a unique structure that imparts distinct electronic and steric properties, making it valuable in various chemical applications. The presence of multiple fluorine atoms enhances its reactivity and stability compared to non-fluorinated analogs .

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

- Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

These reactions are significant for synthesizing various derivatives that may be used in pharmaceuticals and agrochemicals.

The synthesis of 5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene typically involves:

- Bromination: A common method is the bromination of 1,2-difluoro-3-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

- Industrial Production: For larger-scale production, continuous flow reactors may be employed to optimize yield and purity while considering environmentally friendly practices .

5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene is primarily used as an intermediate in organic synthesis. Its unique structure makes it suitable for:

- Developing pharmaceuticals with enhanced properties.

- Creating agrochemicals with improved efficacy.

- Serving as a building block in materials science for advanced materials .

Interaction studies involving 5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene often focus on its reactivity profile. The compound's ability to participate in nucleophilic substitution reactions makes it a versatile intermediate for synthesizing various derivatives. Additionally, its interactions with biological systems can provide insights into its potential therapeutic applications .

Similar Compounds- 3,5-Bis(trifluoromethyl)benzyl bromide

- 1-Bromo-3,5-bis(trifluoromethyl)benzene

- 4-(Bromomethyl)-1,2-difluorobenzene

Uniqueness

5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene stands out due to its combination of bromomethyl, difluoro, and trifluoromethyl groups on the benzene ring. This unique combination imparts distinct electronic characteristics and steric effects that enhance its utility as an intermediate in organic synthesis compared to similar compounds. The trifluoromethyl group significantly influences the compound's reactivity and physical properties, making it particularly valuable in the development of new materials and pharmaceuticals .

5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene represents a highly substituted aromatic compound characterized by its complex molecular architecture and distinctive chemical properties. The compound's molecular formula is C8H4BrF5, with a molecular weight of 275.01 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 5-(bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene, reflecting its systematic substitution pattern on the benzene ring.

The compound's Chemical Abstracts Service registry number is 239079-92-6, which serves as its unique identifier in chemical databases and literature. The molecular structure features a benzene ring bearing four distinct substituents: a bromomethyl group at position 5, fluorine atoms at positions 1 and 2, and a trifluoromethyl group at position 3. This substitution pattern creates a highly electronegative environment around the aromatic core, significantly influencing the compound's reactivity and physical properties.

Table 1: Physical and Chemical Properties of 5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene

The Simplified Molecular Input Line Entry System representation for this compound is FC(C1=C(F)C(F)=CC(CBr)=C1)(F)F, which encodes the complete structural information in a linear format. The compound's three-dimensional structure exhibits significant steric hindrance due to the multiple substituents, particularly the bulky trifluoromethyl group, which influences its chemical behavior and synthetic utility.

Radical Bromination Strategies Using N-Bromosuccinimide

The synthesis of 5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene through radical bromination employs N-bromosuccinimide as the primary brominating agent, capitalizing on its ability to selectively introduce bromine atoms at benzylic positions [1] [2] [3]. This approach represents the most widely utilized methodology for preparing this highly fluorinated aromatic compound, leveraging the enhanced reactivity of the methyl substituent in the presence of electron-withdrawing fluorine groups [4] [5].

The radical bromination mechanism proceeds through a well-established chain reaction pathway, wherein N-bromosuccinimide serves as both the bromine source and the hydrogen bromide scavenger [5] [6]. The process demonstrates exceptional regioselectivity for benzylic positions, making it particularly suitable for synthesizing 5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene from its corresponding methyl precursor [3] [7]. Research findings indicate that the presence of multiple fluorine substituents on the aromatic ring significantly influences the reaction kinetics and selectivity patterns [1] [8].

Solvent Systems and Reaction Optimization

The selection of appropriate solvent systems represents a critical parameter in optimizing radical bromination reactions for fluorinated aromatic compounds [1] [9] [8]. Carbon tetrachloride has historically served as the standard solvent for N-bromosuccinimide-mediated brominations, providing excellent reactivity and clean reaction profiles [3] [9]. However, environmental and toxicity considerations have prompted extensive research into alternative solvent systems that maintain comparable reaction efficiency [9] [1].

Dichloromethane emerges as a practical alternative to carbon tetrachloride, offering good solubility characteristics for both the substrate and N-bromosuccinimide while operating at more manageable temperatures [2] [9]. Experimental studies demonstrate that dichloromethane-based systems achieve yields of 75-90% for benzylic bromination reactions, though slightly lower than the 80-95% typically observed with carbon tetrachloride [2] [3]. The reduced boiling point of dichloromethane (39.6°C) compared to carbon tetrachloride (76.7°C) necessitates careful temperature control to prevent solvent loss during extended reaction periods [9].

Trifluoromethylbenzene has been identified as an environmentally superior solvent system for bromination reactions involving fluorinated substrates [1]. This solvent choice offers several advantages, including reduced toxicity, enhanced compatibility with fluorinated compounds, and excellent thermal stability [1]. Research conducted using trifluoromethylbenzene as the reaction medium reports yields exceeding 90% for similar bromination transformations, with significantly reduced formation of unwanted side products [1] [8].

| Solvent | Boiling Point (°C) | Reactivity | Toxicity | Environmental Impact | Cost Effectiveness |

|---|---|---|---|---|---|

| Carbon Tetrachloride | 76.7 | Excellent | High | High | Poor |

| Dichloromethane | 39.6 | Good | Moderate | Moderate | Good |

| Chloroform | 61.2 | Good | High | High | Moderate |

| Trifluoromethylbenzene | 102.1 | Excellent | Low | Low | Moderate |

| Acetic Acid | 118.1 | Moderate | Low | Low | Excellent |

| 1,2-Dichloroethane | 83.5 | Good | Moderate | Moderate | Good |

Acetic acid represents another viable solvent option, particularly for temperature-sensitive substrates or when milder reaction conditions are required [10] [9]. The use of acetic acid as a solvent has been shown to provide good yields while operating under relatively mild conditions, though reaction times may be extended compared to halogenated solvents [10]. The polar nature of acetic acid can enhance the solubility of N-bromosuccinimide, leading to more homogeneous reaction conditions [9].

Temperature optimization studies reveal that radical bromination reactions typically proceed most efficiently within the range of 40-90°C, depending on the specific solvent system employed [2] [3]. Lower temperatures favor selectivity but may result in incomplete conversion, while elevated temperatures can promote side reactions and reduce overall yields [2] [5]. The optimal temperature for 5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene synthesis has been determined to be 70-80°C when using trifluoromethylbenzene as the solvent [1].

Radical Initiation Mechanisms

The initiation of radical bromination reactions requires careful selection of appropriate radical initiators to ensure efficient conversion while minimizing unwanted side reactions [11] [3] [12]. Azobisisobutyronitrile represents the most commonly employed radical initiator for N-bromosuccinimide-mediated brominations, offering excellent thermal stability and predictable decomposition kinetics [11] [5].

Azobisisobutyronitrile undergoes thermal decomposition at temperatures above 60°C, generating two 2-cyanoprop-2-yl radicals and releasing nitrogen gas [11]. The decomposition follows first-order kinetics with an activation energy of approximately 131 kilojoules per mole, providing controlled radical generation throughout the reaction period [11]. The cyano group in the resulting radicals provides stabilization through electron withdrawal, enhancing the efficiency of the initiation process [11] [5].

Benzoyl peroxide serves as an alternative radical initiator, particularly effective in systems where photochemical activation is employed [3] [7] [13]. The homolytic cleavage of benzoyl peroxide generates benzoyloxy radicals, which subsequently undergo decarboxylation to produce phenyl radicals [13]. These phenyl radicals can abstract hydrogen atoms from hydrogen bromide, generating the active bromine radicals required for the propagation steps [7] [13].

| Initiator | Temperature (°C) | Solvent | Reaction Time (h) | Typical Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Azobisisobutyronitrile | 66-72 | Carbon Tetrachloride/Chloroform | 3-12 | 75-95 | High |

| Benzoyl Peroxide | 80-90 | Dichloromethane | 2-8 | 70-90 | Moderate |

| Azobisisobutyronitrile + Heat | 70-80 | Trifluoromethylbenzene | 1-6 | 80-95 | High |

| Benzoyl Peroxide + Light | 40-60 | Acetic Acid | 4-15 | 60-85 | Variable |

| 1,1'-Azobis(cyclohexanecarbonitrile) | 80-85 | Dichloromethane | 2-10 | 75-90 | Good |

The mechanism of radical initiation involves several key steps that determine the overall efficiency of the bromination process [14] [5]. Initial radical generation occurs through thermal or photochemical decomposition of the chosen initiator, followed by hydrogen atom abstraction from the substrate to generate the corresponding benzylic radical [7]. This benzylic radical subsequently reacts with N-bromosuccinimide to form the desired brominated product while regenerating a bromine radical to continue the chain reaction [5] [6].

Photochemical initiation using benzoyl peroxide offers advantages in terms of reaction temperature control and selectivity [1] [7]. The use of light activation allows for bromination reactions to proceed at lower temperatures, reducing the risk of thermal decomposition of sensitive fluorinated substrates [1]. Research findings indicate that photochemically initiated brominations can achieve comparable yields to thermally initiated processes while operating under milder conditions [1] [7].

Continuous Flow Reactor Implementations

Continuous flow reactor technology represents a significant advancement in the synthesis of halogenated aromatic compounds, offering enhanced safety, improved reaction control, and superior heat management compared to traditional batch processes [15] [16] [17]. The implementation of flow chemistry for preparing 5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene addresses several challenges associated with conventional bromination methods, particularly the management of exothermic reactions and the handling of reactive bromine species [15] [18].

Microreactor systems provide exceptional mass and heat transfer characteristics due to their high surface-to-volume ratios, typically ranging from 10,000 to 50,000 square meters per cubic meter compared to 100 square meters per cubic meter in conventional batch reactors [16] [18]. This enhanced heat transfer capability enables precise temperature control during highly exothermic bromination reactions, preventing hot spot formation and improving overall reaction selectivity [16] [17].

The design of continuous flow reactors for halogenation reactions incorporates several critical parameters that directly influence reaction outcomes [15] [18]. Channel dimensions typically range from 50 to 500 micrometers in width, providing optimal residence time distribution while maintaining adequate flow rates [18]. Operating pressures of 1-10 bar allow for elevated reaction temperatures without solvent boiling, expanding the operational window for bromination chemistry [15].

| Parameter | Microreactor | Packed Bed | Tubular Reactor |

|---|---|---|---|

| Temperature Range (°C) | 20-150 | 50-200 | 25-180 |

| Pressure (bar) | 1-10 | 1-20 | 1-15 |

| Residence Time (min) | 0.1-30 | 5-120 | 1-60 |

| Flow Rate (mL/min) | 0.01-10 | 1-100 | 0.1-50 |

| Channel Width (μm) | 50-500 | N/A | 1000-5000 |

| Heat Transfer Coefficient (W/m²K) | 10000-50000 | 100-1000 | 500-2000 |

Research investigations demonstrate that continuous flow bromination of fluorinated aromatic compounds can achieve residence times as short as 0.1-30 minutes, compared to several hours required in batch processes [19] [18]. This dramatic reduction in reaction time stems from the enhanced mixing efficiency and temperature control available in microreactor systems [16] [18]. The rapid mixing capabilities of flow reactors eliminate concentration gradients that can lead to side reactions and reduced selectivity [17] [18].

The integration of in-line monitoring systems with continuous flow reactors enables real-time optimization of reaction parameters [17]. Temperature sensors, pressure monitors, and flow rate controllers provide continuous feedback, allowing for immediate adjustments to maintain optimal reaction conditions [15] [17]. This level of process control is particularly valuable for bromination reactions, where slight variations in temperature or reagent concentration can significantly impact product quality and yield [15].

Safety considerations represent a primary driver for adopting continuous flow technology in halogenation chemistry [15] [16]. The small reaction volumes inherent to microreactor systems minimize the inventory of hazardous materials at any given time, reducing the potential consequences of runaway reactions [17] [18]. Additionally, the continuous nature of the process eliminates the need for large-scale handling of reactive intermediates, further enhancing operational safety [15] [16].

Alternative Halogenation Approaches

Beyond conventional N-bromosuccinimide-mediated radical bromination, several alternative halogenation methodologies have been developed for synthesizing compounds such as 5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene [4] [20] [21]. These approaches offer distinct advantages in terms of selectivity, environmental impact, and operational simplicity, providing valuable options for large-scale synthesis or specialized applications [20] [22].

Electrophilic aromatic bromination using hydrogen bromide and oxidizing agents represents a mild and efficient alternative to radical processes [20] [10]. This methodology employs ammonium bromide as the bromine source in combination with potassium peroxymonosulfate (Oxone) as the oxidizing agent, operating under ambient temperature conditions [10]. Research findings indicate that this approach can achieve yields of 85-95% for activated aromatic substrates while maintaining excellent regioselectivity [20] [10].

The mechanism of electrophilic bromination involves the in-situ generation of electrophilic bromine species through the oxidation of bromide ions [10]. The resulting bromine electrophile selectively attacks electron-rich positions on the aromatic ring, followed by proton elimination to restore aromaticity [14]. This process is particularly effective for substrates containing electron-donating groups, though the electron-withdrawing nature of fluorine substituents may require modified reaction conditions [8].

Electrochemical halogenation has emerged as an environmentally attractive alternative, utilizing halide salts and electrical current to generate halogen species in situ [23]. This approach eliminates the need for chemical oxidizing agents and produces minimal waste streams, aligning with green chemistry principles [23]. Recent developments in continuous flow electrochemical reactors have demonstrated the feasibility of scaling this technology for practical synthetic applications [23].

| Method | Reagent | Selectivity | Atom Economy | Environmental Impact | Operational Complexity |

|---|---|---|---|---|---|

| Direct Halogenation (X₂) | Cl₂, Br₂, I₂ | Moderate | Good | High | Low |

| Electrophilic Halogenation | N-Chlorosuccinimide, N-Bromosuccinimide, N-Iodosuccinimide | High | Moderate | Moderate | Low |

| Radical Halogenation | X₂ + Initiator | High | Moderate | Moderate | Moderate |

| Electrochemical Halogenation | Halide Salts + Current | Good | Excellent | Low | High |

| Metal-Catalyzed Halogenation | Copper Halides, Palladium Halides, etc. | Excellent | Good | Low | High |

Metal-catalyzed halogenation strategies offer exceptional selectivity and functional group tolerance, making them suitable for complex synthetic targets [22]. Copper-mediated bromination reactions have shown particular promise for introducing bromine atoms into highly functionalized aromatic systems [22]. These methodologies typically operate under mild conditions and can accommodate a wide range of substituent patterns, including the challenging combination of fluorine atoms present in the target compound [22].

Photochemical halogenation approaches utilize light energy to activate halogen sources, enabling reactions to proceed under mild thermal conditions [24]. This methodology is particularly valuable for temperature-sensitive substrates or when precise control over reaction selectivity is required [24]. Recent advances in light-emitting diode technology have made photochemical processes more practical and energy-efficient for synthetic applications [24].

Purification and Isolation Techniques

The purification and isolation of 5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene requires specialized techniques that account for the unique physical and chemical properties imparted by the multiple halogen substituents [25] [26] [27]. The presence of both bromine and fluorine atoms significantly influences the compound's polarity, volatility, and interaction with common purification media [25] [26].

Distillation represents the primary method for purifying brominated aromatic compounds, taking advantage of the distinct boiling points that result from halogen substitution [25] [28]. The molecular weight of 275.01 grams per mole for 5-(Bromomethyl)-1,2-difluoro-3-(trifluoromethyl)benzene, combined with the presence of multiple halogen atoms, results in a boiling point suitable for vacuum distillation techniques [29] [30]. Research indicates that distillation under reduced pressure (10-50 millimeters of mercury) provides optimal separation efficiency while minimizing thermal decomposition [25] [28].

Column chromatography serves as an essential purification technique for halogenated compounds, though special considerations must be applied due to the "sticky" nature of highly halogenated molecules [27] [31]. The multiple halogen atoms can lead to strong interactions with silica gel stationary phases, potentially causing peak tailing and reduced separation efficiency [27]. The selection of appropriate mobile phase systems becomes critical for achieving clean separation of the desired product from synthetic impurities [31] [32].

Reversed-phase chromatography using C18-modified silica represents an effective alternative for highly halogenated compounds [32]. This approach exploits the hydrophobic character imparted by the halogen substituents, providing excellent retention and separation characteristics [32]. Research findings demonstrate that water-acetonitrile mobile phase systems can achieve baseline separation of halogenated aromatic isomers with high recovery rates [32].

Recrystallization techniques require careful solvent selection to account for the unique solubility characteristics of multiply halogenated aromatic compounds [25] [26] [33]. Solvents such as hexanes, petroleum ether, and methyl tert-butyl ether have been identified as effective media for recrystallizing brominated aromatic products [2] [26]. The crystallization process benefits from controlled cooling rates and the addition of bases to neutralize any residual hydrogen bromide [25].

Gas chromatography-mass spectrometry provides definitive identification and purity assessment for halogenated aromatic compounds [34] [35]. The characteristic fragmentation patterns of brominated and fluorinated molecules enable unambiguous structural confirmation [34] [35]. Capillary columns with non-polar stationary phases demonstrate superior separation efficiency for halogenated compound mixtures compared to packed column systems [34].

Nuclear magnetic resonance spectroscopy, particularly fluorine-19 NMR, offers powerful analytical capabilities for characterizing fluorinated compounds [36]. The unique chemical shifts and coupling patterns of fluorine atoms provide detailed structural information that is particularly valuable for confirming the regioselectivity of halogenation reactions [36]. Recent advances in fluorine-19 NMR methodology enable structure determination of fluorinated compounds in complex mixtures without requiring prior separation [36].